molecular formula C7H7B B042689 Benzyl bromide CAS No. 100-39-0

Benzyl bromide

Cat. No. B042689
CAS RN: 100-39-0
M. Wt: 171.03 g/mol
InChI Key: AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Description

Benzyl bromide is an organic compound with the formula C6H5CH2Br. The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .


Synthesis Analysis

Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . A paper reports a novel method for the visible-light-mediated synthesis of quinazolinones from the reaction of benzyl bromides .


Molecular Structure Analysis

The structure of Benzyl bromide has been examined by electron diffraction . The molecule consists of a benzene ring substituted with a bromomethyl group .


Chemical Reactions Analysis

Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzyl bromide has been used as an initiator in the synthesis of poly (styrene- b -methylmethacrylate) copolymers by atom transfer radical polymerization . It can undergo Menschutkin reaction with 1, 2-dimethylimidazole to form 3-benzyl-1, 2-dimethylimidazolium bromide .


Physical And Chemical Properties Analysis

Benzyl bromide is a colorless liquid with lachrymatory properties . It is insoluble in water and easily soluble in most organic solvents . The molecular weight of Benzyl bromide is 171.037 g·mol −1 .

Scientific Research Applications

Protecting Group for Alcohols and Carboxylic Acids

Benzyl bromide is widely used in organic synthesis as a benzyl protecting group for alcohols and carboxylic acids . This allows these functional groups to be “protected” during a reaction, preventing them from reacting until the protecting group is removed.

Preparation of Foaming and Frothing Agents

Benzyl bromide is used in the preparation of foaming and frothing agents . These agents are often used in various industries, including the food and beverage industry, the cleaning industry, and more.

Synthesis of Quaternary Ammonium Compounds

Quaternary ammonium compounds, which have a wide range of applications, can be synthesized using Benzyl bromide . These compounds are often used as disinfectants, surfactants, fabric softeners, and as phase transfer catalysts in chemical reactions.

Production of Pharmaceuticals

Benzyl bromide is used in the production of various pharmaceuticals . It is often used in the synthesis of key intermediates used in pharmaceuticals .

Production of Synthetic Resins, Dyes, and Plasticizers

Benzyl bromide is used in the production of synthetic resins, dyes, and plasticizers . These materials have a wide range of applications in various industries.

Cross-Coupling Reactions

Benzyl bromide is used in cross-coupling reactions . For example, it is used in the cross-coupling of benzyl bromides with lithium acetylides . This reaction proceeds within 10 minutes at room temperature and can be performed in the presence of organolithium-sensitive functional groups such as esters, nitriles, amides, and boronic esters .

Initiator in Polymerization

Benzyl bromide has been used as an initiator in the synthesis of poly(styrene-b-methylmethacrylate) copolymers by atom transfer radical polymerization .

Photochemical Benzylic Bromination

Benzyl bromide is used in photochemical benzylic bromination . This process is used to synthesize benzyl bromides, which serve as important building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries .

Safety And Hazards

Benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes . Inhalation causes irritation of nose and throat; severe exposure may cause pulmonary edema . Vapors cause severe eye irritation; liquid can burn eyes . Skin contact causes irritation . Ingestion causes irritation of mouth and stomach .

Future Directions

Benzyl bromide serves as important and frequently used building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries . The application of photochemistry can achieve the desired reactivity without the need for additional reagents (such as radical initiators) or high temperatures .

properties

IUPAC Name

bromomethylbenzene
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InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CBr
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID8024658
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Molecular Weight

171.03 g/mol
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Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C
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Flash Point

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c.
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Solubility

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction
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Density

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133
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Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).
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Product Name

Benzyl bromide

Color/Form

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid

CAS RN

100-39-0
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Melting Point

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C
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Synthesis routes and methods I

Procedure details

4.65 g (10 mM) of compound 1a were treated, while stirring, with 40 ml of 2 N HBr in glacial acetic acid for 45 min. at 20° in the absence of moisture. The amino acid derivative dissolved with CO2 evolution. The reaction solution was added dropwise with vigorous stirring to 250 ml of absolute ether which resulted in the precipitation of 2HBr.H-Arg-pNA. The ethereal phase was sucked off, whereupon the solid phase was washed 4 times with portions of 100 ml of abs. ether in order to substantially remove benzyl bromide which had formed as a by-product as well as excess HBr and AcOH. The residue was dissolved in 50 ml of MeOH, the pH was adjusted to 4.5 by the addition of Et3N, and the solution was concentrated to dryness in vacuo at 30°. The resulting product was dissolved in 75 ml of MeOH and passed through a column of "Sephadex" LH-20 (cross-linked dextran gel) equilibrated with MeOH. From a fraction of the eluate there were obtained 4.18 g (91.6% of the theory) of amorphous compound 1b which was homogeneous in the SS as shown by TLC. Elementary analysis and calculation from the empirical formula C12H20N6O3Br2 gave the following values: C=31.15% (31.60%), H=4.35% (4.42%), N=18.84% (18.43%) and Br=34.81% (35.03%).
[Compound]
Name
compound 1a
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-hydroxybenzamide (0.608 g, 3.54 mmol) in acetonitrile (50 ml) was added dried K2CO3 (1.71 g, 12.40 mmol) followed by benzyl bromide (0.63 ml, 5.32 mmol) and the resulting reaction mixture was refluxed at 80° C. for 16 h. After the completion of the reaction (TLC monitoring), water was added followed by extraction with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The residue was washed repeatedly with hexane to get rid of the excess of benzyl bromide resulting the desired product (0.75 g, 81%).
Quantity
0.608 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Dissolved in a 25% hydrogen bromide solution of acetic acid was 0.2 g of the 2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde obtained in Referential Example 20. The resulting mixture was stirred at room temperature for 1 hour. Hydrogen bromide, acetic acid and resulting benzyl bromide were distilled off under reduced pressure. After neutralizing the residue with a saturated aqueous solution of sodium carbonate, the mixture was extracted with chloroform and the chloroform layer was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure to obtain 0.13 g of light yellowish crystals (yield: 95%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(bbb) In an analogous manner to that described in Example 44(e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46(b)] with 2-(4-chloro-butoxy)-tetrahydro-2H-pyran there was obtained a mixture of tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 10(g) gave a mixture of (3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate. Cleavage of the THP group with hydrogen chloride in methanol analogously to Example 53(c) yielded tert-butyl (3RS,4RS)-4-[4-(4-hydroxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine1-carboxylate, alkylation of which with benzyl bromide analogously to Example 1(g) gave tert-butyl (3RS,4RS)-4-[4-(4-benzyloxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 613 (M+NH4)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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